5-fluoro-6-nitro-1H-benzo[d]imidazole
Description
Contextualization within the Benzimidazole (B57391) Chemical Class
The identity of 5-fluoro-6-nitro-1H-benzo[d]imidazole is intrinsically linked to its parent structure, the benzimidazole nucleus. Understanding this core is essential to appreciating the specific properties of its derivatives.
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry. nih.gov These cyclic compounds, which contain at least one nitrogen atom within the ring system, are ubiquitous in nature and synthetic chemistry. Their structural diversity is vast, ranging from simple five- or six-membered rings to complex fused systems. openmedicinalchemistryjournal.com
A substantial portion of FDA-approved small-molecule drugs, estimated at around 60-85%, feature a nitrogen heterocycle in their structure, highlighting their importance as "privileged structures" in drug design. mdpi.comnih.govrsc.org This prevalence is due to several factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. Furthermore, these rings are often found in essential biological molecules, including the nucleic acids (purines and pyrimidines), vitamins (such as niacin and riboflavin), and alkaloids. nih.govrsc.org Their wide-ranging applications extend beyond medicine to agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.comnumberanalytics.com
Benzimidazole is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. chemicalbook.comdrugbank.com This arrangement confers a high degree of chemical stability. ijpcbs.com The benzimidazole scaffold is a key component of naturally occurring vitamin B12, a discovery that spurred significant interest in its biological potential. researchgate.net
Key features of the benzimidazole core include:
Amphoteric Nature : The N-H group in the imidazole ring can act as both a weak acid and a weak base, allowing it to participate in various chemical reactions. chemicalbook.com
Tautomerism : The hydrogen atom on the nitrogen can shift to the other nitrogen atom, a process known as tautomerization. This is a crucial characteristic that influences the properties of its derivatives. chemicalbook.com
Synthetic Versatility : The benzimidazole ring system is a versatile scaffold that can be readily substituted at various positions, leading to a vast library of derivatives with diverse pharmacological activities. ijpcbs.comresearchgate.net These activities include anticancer, antimicrobial, antiviral, and antihypertensive properties, among others. chemicalbook.comresearchgate.netnih.gov
Role of Fluorine and Nitro Substituents in Chemical Systems
The specific properties of this compound are heavily influenced by its two substituents on the benzene ring: the fluorine atom and the nitro group. These functional groups are known to dramatically alter the electronic landscape and reactivity of aromatic systems.
The incorporation of fluorine into aromatic rings is a common strategy in medicinal chemistry to modulate a molecule's properties. numberanalytics.com Fluorine is the most electronegative element, and its effects are multifaceted.
Inductive Effect : As a highly electronegative atom, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond (inductive effect). numberanalytics.com This generally makes the ring less reactive toward electrophilic substitution reactions. numberanalytics.com
Modulation of Physicochemical Properties : Fluorine substitution can alter properties like acidity, lipophilicity, and metabolic stability. It can also form strong hydrogen bonds and other non-covalent interactions.
Fluoromaticity : Research suggests that the conjugation of fluorine's lone pairs with the ring creates new π-orbitals, which can, in some cases, enhance the aromatic-like stability and resistance to certain reactions. nih.govacs.org The redistribution of electron density can lead to an electropositive center (a "π-hole"), influencing how the molecule stacks and interacts with other molecules. rsc.orgresearchgate.net
The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. numberanalytics.commdpi.com
Strong Electron Withdrawal : The nitro group deactivates aromatic rings towards electrophilic attack by strongly withdrawing electron density through both inductive and resonance effects. mdpi.combritannica.comnih.gov
Enhanced Nucleophilic Substitution : This strong deactivation for electrophilic reactions simultaneously makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the ring. mdpi.comrsc.org
Increased Polarity : The presence of the nitro group significantly increases the polarity of a molecule, which can influence its solubility and interactions with biological targets. nih.gov
Synthetic Handle : The nitro group is a versatile functional group because it can be readily reduced to an amino group (–NH₂), providing a key synthetic pathway to a wide range of other derivatives. numberanalytics.com
Summary of Substituent Effects
| Substituent | Primary Electronic Effect | Influence on Aromatic Ring Reactivity | Other Key Impacts |
|---|---|---|---|
| Fluorine (-F) | Strong Inductive Withdrawal, Weak Resonance Donation | Deactivates toward electrophilic substitution | Modulates lipophilicity and metabolic stability; can form H-bonds |
| Nitro (-NO₂) | Strong Inductive and Resonance Withdrawal | Strongly deactivates toward electrophilic substitution; Activates toward nucleophilic substitution | Increases polarity; serves as a precursor to the amino group |
Research Trajectory and Scope of Fluoronitrobenzimidazoles
Research into benzimidazoles containing both fluoro and nitro groups, such as this compound, is driven by the goal of creating new molecules with enhanced or novel biological activities. The strategic combination of these substituents allows for fine-tuning of the molecule's electronic and steric properties.
The research trajectory primarily focuses on the synthesis of various derivatives and the subsequent evaluation of their therapeutic potential. Studies have shown that the presence and position of chloro and nitro groups on the benzimidazole scaffold can significantly affect the potency and selectivity of their anticancer activity. researchgate.net For instance, research on N-substituted 6-nitro-1H-benzimidazole derivatives has been conducted to explore their potential as antimicrobial and anticancer agents. nih.gov Similarly, other studies have investigated 5-nitro benzimidazole derivatives for activities such as vasorelaxation. scholarsresearchlibrary.com
The overarching goal is to leverage the synergistic or complementary effects of the fluoro and nitro groups. The fluorine atom can enhance metabolic stability or binding affinity, while the electron-deficient ring system created by the nitro group can be crucial for specific mechanisms of action, such as in bioreductive drugs that are activated under hypoxic conditions found in tumors. researchgate.net The field continues to explore how different substitution patterns on the fluoronitrobenzimidazole scaffold can lead to the development of more effective and selective therapeutic agents. nih.govresearchgate.net
Chemical Compound Properties
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₇H₄FN₃O₂ |
| Molecular Weight | 181.12 g/mol |
| Parent Nucleus | Benzimidazole |
Overview of Prior Research on Related Benzimidazole Derivatives
The benzimidazole nucleus is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. tandfonline.comresearchgate.net Extensive research has been conducted on the synthesis and biological evaluation of various substituted benzimidazoles. For instance, numerous structural modifications have been explored to enhance the therapeutic potency of benzimidazole-based drugs. researchcommons.org
The synthesis of benzimidazole derivatives has been a subject of considerable interest to chemists, leading to the development of numerous synthetic methodologies. tandfonline.comresearchgate.net These methods often involve the condensation reaction between a 1,2-phenylenediamine and a carboxylic acid or an aldehyde. tandfonline.comresearchcommons.org The use of various catalysts and reaction conditions has been optimized to improve yields and facilitate the synthesis of a diverse range of derivatives. researchcommons.org
Nitro-substituted benzimidazoles, in particular, have garnered significant attention due to their diverse biological activities and their utility as synthetic intermediates. tandfonline.com Research has explored the synthesis and applications of mono-, di-, and trinitrobenzimidazoles. tandfonline.com Similarly, fluorine-containing benzimidazoles have been investigated for their potential to enhance metabolic stability and binding affinity to biological targets.
Focus on Synthetic, Spectroscopic, and Theoretical Investigations
While specific research focused solely on this compound is not extensively documented in publicly available literature, a wealth of information exists for closely related analogs. This allows for a detailed and scientifically grounded discussion of its probable synthetic pathways, expected spectroscopic signatures, and theoretical properties.
Synthetic Approaches:
The synthesis of this compound would likely commence from a suitably substituted o-phenylenediamine (B120857) precursor, namely 4-fluoro-5-nitro-1,2-phenylenediamine. A common and effective method for the formation of the benzimidazole ring is the Phillips condensation, which involves the reaction of the o-phenylenediamine with formic acid under reflux conditions.
An alternative and widely used synthetic strategy involves the condensation of the o-phenylenediamine with an appropriate aldehyde, followed by an oxidative cyclization step. researchgate.netscholarsresearchlibrary.com For the synthesis of the parent 1H-benzimidazole ring (unsubstituted at the 2-position), the use of formic acid is typical. For 2-substituted derivatives, various aldehydes can be employed. The reaction of 4-fluoro-5-nitro-1,2-phenylenediamine with formic acid would be the most direct route to the target compound.
Spectroscopic Characterization:
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the imidazole ring. Due to the substitution pattern, two aromatic protons would be present on the benzene ring, and their chemical shifts and coupling constants would be influenced by the adjacent fluoro and nitro groups. The proton at C7 would likely appear as a doublet, coupled to the fluorine atom, while the proton at C4 would also be a doublet. The N-H proton typically appears as a broad singlet at a downfield chemical shift. For comparison, the ¹H NMR spectrum of 5-nitrobenzimidazole (B188599) shows signals at approximately 8.54 ppm (C4-H), 8.11 ppm (C6-H), and 7.77 ppm (C7-H). rsc.org The presence of the fluorine atom in the target compound would introduce additional splitting (H-F coupling).
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to the fluorine and nitro groups (C5 and C6) would exhibit characteristic chemical shifts. The C-F coupling would also be observable in the ¹³C NMR spectrum, providing further structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include the N-H stretching of the imidazole ring (typically around 3100-3400 cm⁻¹), the C=N stretching of the imidazole ring, and the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). The C-F stretching vibration would also be present. For instance, the IR spectrum of 5-nitrobenzimidazole shows an N-H stretch at 3125 cm⁻¹. rsc.org
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The molecular ion peak would correspond to the exact mass of this compound.
Theoretical Investigations:
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, molecular geometry, and spectroscopic properties of molecules. researchgate.net Such theoretical studies on this compound could provide valuable insights into its reactivity and properties.
Spectroscopic Predictions: DFT calculations can also be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4FN3O2 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
5-fluoro-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,(H,9,10) |
InChI Key |
WGABBDSDABKJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 6 Nitro 1h Benzo D Imidazole and Analogous Compounds
Precursor Synthesis and Functionalization
The synthesis of substituted benzimidazoles like 5-fluoro-6-nitro-1H-benzo[d]imidazole relies heavily on the preparation and functionalization of appropriate precursors, primarily substituted nitroanilines.
Preparation of Halogenated Nitroaniline Intermediates (e.g., 5-chloro-4-fluoro-2-nitroaniline)
The creation of halogenated nitroaniline intermediates is a critical first step. These compounds serve as the foundational building blocks for more complex benzimidazole (B57391) structures. A common strategy involves the nitration of a di-halogenated benzene (B151609) derivative.
For instance, the synthesis of 5-chloro-2-nitroaniline (B48662) can begin with m-dichlorobenzene. google.comchemicalbook.com This starting material undergoes nitration to produce 2,4-dichloronitrobenzene. google.comchemicalbook.com Subsequently, a high-pressure amination process in an autoclave, often with ammonia (B1221849) and a solvent like toluene, selectively replaces one of the chlorine atoms to yield 5-chloro-2-nitroaniline. google.comchemicalbook.comguidechem.com The reaction conditions, such as temperature and pressure, are carefully controlled to achieve high yields. google.comchemicalbook.com
Another relevant intermediate is 5-chloro-4-fluoro-2-nitroaniline. oakwoodchemical.comnih.gov The synthesis of such multi-halogenated nitroanilines often requires specific and sometimes challenging synthetic routes. acs.org The strategic placement of halogen and nitro groups is crucial as it dictates the subsequent reaction pathways and the final structure of the benzimidazole. For example, the electron-withdrawing nature of the nitro group can activate adjacent positions for nucleophilic substitution. researchgate.net
A general method for producing substituted nitroanilines involves the nitration of a protected aniline (B41778) derivative. google.comyoutube.com The protecting group, such as an acetyl group, directs the incoming nitro group, typically to the para position, and prevents unwanted side reactions like oxidation of the amine. youtube.com After nitration, the protecting group is removed through hydrolysis to yield the desired nitroaniline. youtube.com
Aminodefluorination Reactions for Nitroaniline Derivatization
Aminodefluorination is a powerful technique for modifying nitroaniline precursors. This nucleophilic aromatic substitution reaction involves the replacement of a fluorine atom with an amine group. The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring facilitates this substitution.
An efficient method for creating a library of substituted benzimidazoles starts with 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). acs.orgnih.gov In this process, the two fluorine atoms can be sequentially replaced by different nucleophiles, including various amines. acs.orgnih.gov This step-wise substitution allows for the introduction of diverse functional groups, creating a range of derivatized nitroaniline intermediates. acs.orgnih.gov The high reactivity of the fluorine atoms in DFDNB, enhanced by the two nitro groups, allows these reactions to proceed efficiently, often at room temperature. acs.org
Direct amination of aromatic nitro compounds can also be achieved using reagents like O-alkylhydroxylamines in the presence of a base. google.comgoogle.com This method can provide nitroaniline derivatives in a single step from aromatic nitro compounds, offering an alternative to multi-step sequences. google.comgoogle.com
Benzimidazole Core Construction Strategies
The central benzimidazole ring system is typically formed after the synthesis of a suitably substituted o-phenylenediamine (B120857) precursor. This involves two key steps: the reduction of a nitro group to an amine, followed by a cyclization reaction.
Cyclocondensation Reactions of o-Phenylenediamines with Aldehydes or Nitriles
The most common and versatile method for constructing the benzimidazole core is the cyclocondensation of an o-phenylenediamine with an aldehyde. beilstein-journals.orgresearchgate.netnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the imidazole (B134444) ring. acs.org
A variety of reaction conditions have been developed to promote this transformation. Oxidizing agents such as sodium metabisulfite (B1197395) (Na2S2O5), hydrogen peroxide, or even air can be used to facilitate the final cyclization step. scholarsresearchlibrary.comacs.org Catalysts, including erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) or p-toluenesulfonic acid, can enhance reaction rates and selectivity. beilstein-journals.orgresearchgate.net The choice of solvent and temperature also plays a significant role. nih.gov For example, refluxing the reactants in N,N-dimethylformamide (DMF) or acetonitrile (B52724) is a common procedure. acs.org In some cases, catalyst-free mechanochemical methods, using a simple mortar and pestle, have proven effective for this condensation and cyclization. rsc.org
The reaction can be highly versatile, allowing for the use of a wide range of substituted o-phenylenediamines and aldehydes to produce a diverse library of benzimidazole derivatives. beilstein-journals.orgacs.orgnih.gov The synthesis of 5-nitro-benzimidazole derivatives, for instance, is achieved by condensing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes. scholarsresearchlibrary.comnih.gov
| Reactants | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-phenylenediamine, Aromatic Aldehydes | Sodium Metabisulfite (Na2S2O5) | Reflux in DMF | 2-Aryl Benzimidazoles | acs.org |
| 4-nitro-1,2-phenylenediamine, Aromatic Aldehydes | Sodium Metabisulfite (Na2S2O5) | Reflux in Dimethoxyethane | 5-Nitro Benzimidazoles | scholarsresearchlibrary.com |
| o-phenylenediamine, Benzaldehyde | Er(OTf)3 | Microwave or Conventional Heating in Water | 1-benzyl-2-phenyl-1H-benzimidazole | beilstein-journals.org |
| o-phenylenediamine, Aldehydes | None (Mechanochemical) | Mortar-Pestle Grinding | 2-Substituted Benzimidazoles | rsc.org |
| o-phenylenediamine, Carboxylic Acids | p-Toluenesulfonic acid | Heating | 2-Substituted Benzimidazoles | researchgate.net |
Reduction of Nitro Groups to Diamines for Cyclization (e.g., SnCl2, Zinc Dust Mediated)
A crucial step preceding cyclization is the reduction of a nitroaniline precursor to the corresponding o-phenylenediamine. Several reducing agents are effective for this transformation, with the choice often depending on the presence of other functional groups in the molecule.
Tin(II) chloride (SnCl2) is a widely used reagent that provides a mild and selective method for reducing aromatic nitro groups to amines. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net The reaction is often carried out in a solvent like ethanol. researchgate.net Other common methods include the use of iron (Fe) or zinc (Zn) powder in acidic conditions. commonorganicchemistry.com
Catalytic hydrogenation is another highly effective method. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common catalyst for this purpose, using hydrogen gas or a hydrogen source like ammonium (B1175870) formate (B1220265) (HCOONH4). acs.orgcommonorganicchemistry.com This method is particularly clean as the byproducts are easily removed. acs.org However, care must be taken as catalytic hydrogenation can also reduce other functional groups or cause dehalogenation, especially with more reactive halogens like iodine or bromine. researchgate.netcommonorganicchemistry.com
| Reducing Agent | Substrate | Key Features | Reference |
|---|---|---|---|
| Tin(II) chloride (SnCl2) | Aromatic Nitro Compounds | Mild conditions, good for sensitive substrates. | commonorganicchemistry.comcommonorganicchemistry.com |
| Iron (Fe) / Acid | Aromatic Nitro Compounds | Mild, selective reduction. | commonorganicchemistry.com |
| Zinc (Zn) / Acid | Aromatic Nitro Compounds | Mild, selective reduction. | commonorganicchemistry.com |
| H2 / Palladium on Carbon (Pd/C) | Aromatic and Aliphatic Nitro Groups | Highly efficient, but can reduce other functional groups. | acs.orgcommonorganicchemistry.com |
| Raney Nickel | Aromatic Nitro Compounds | Often used to avoid dehalogenation of aryl halides. | commonorganicchemistry.com |
Multi-Step Approaches to Substituted Benzimidazoles
The synthesis of complex or multi-substituted benzimidazoles often requires a strategic, multi-step approach. acs.orgnih.govlibretexts.org These synthetic sequences allow for precise control over the placement of various substituents on the final molecule.
An exemplary multi-step synthesis starts with a highly functionalized precursor like 1,5-difluoro-2,4-dinitrobenzene (DFDNB). acs.orgnih.gov This allows for the sequential introduction of different nucleophiles at the fluorine positions, followed by the reduction of the nitro groups to form a triamine intermediate. acs.orgnih.gov This intermediate can then be directly condensed with an aldehyde to construct the benzimidazole ring. acs.orgnih.gov A final functionalization step, such as acylation of the remaining free amino group, can introduce a fourth point of diversity into the molecule. acs.orgnih.gov
This strategic approach, where functionalization is performed on the precursor before the core ring is constructed, is essential for creating libraries of compounds with varied substituents for research and development. acs.orgnih.gov The order of reactions is critical; for example, a Friedel-Crafts acylation must be performed before nitration if the ring is strongly deactivated by a nitro group. libretexts.org Similarly, a nitro group is often introduced before being converted to an amine, as the amine group would direct subsequent substituents to different positions than the nitro group. libretexts.org
Advanced Synthetic Techniques and Green Chemistry Principles
In recent years, the principles of green chemistry have been integrated into the synthesis of heterocyclic compounds like benzimidazoles. This involves the use of alternative energy sources, environmentally benign solvents, and catalytic methods to improve reaction conditions and yields.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. rsc.orgresearchgate.net By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often accompanied by a significant increase in product yields. rsc.orgnih.govyoungin.com This efficiency is attributed to the direct heating of the reaction mixture, as materials that can absorb microwaves heat more effectively. rsc.org
In the context of nitrobenzimidazole synthesis, microwave irradiation has proven highly effective. For instance, the synthesis of a series of 5(6)-nitro-1H-benzimidazoles was achieved through the reaction of 4-nitro-o-phenylenediamine (B140028) with iminoester hydrochlorides under microwave irradiation. semanticscholar.org A comparative study demonstrated a drastic reduction in reaction time and an increase in yield compared to conventional heating methods. nih.govsemanticscholar.org Similarly, N-substituted 6-nitro-1H-benzimidazole derivatives have been synthesized with yields increasing by 7% to 22% and reaction times decreasing from 6–12 hours to just 10–15 minutes using microwave assistance. nih.gov This rapid and efficient approach is invaluable for the synthesis of complex pharmaceutical precursors. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives This table illustrates the typical improvements in reaction time and yield when using microwave-assisted methods for the synthesis of benzimidazole derivatives, based on findings from representative studies.
| Synthesis Method | Typical Reaction Time | Typical Yield | Reference(s) |
| Conventional Heating | 6-12 hours | Moderate | nih.gov |
| Microwave-Assisted | 10-25 minutes | Moderate to Excellent (up to 99%) | nih.govnih.gov |
Adhering to green chemistry principles, significant efforts have been made to replace hazardous organic solvents with safer alternatives or to eliminate them entirely. orientjchem.org Water is an ideal green solvent due to its non-toxic and non-flammable nature. organic-chemistry.org The synthesis of 2-substituted benzimidazoles has been successfully performed in an aqueous medium using specific catalysts, which often can be recycled and reused. rsc.org
The use of catalysts is a cornerstone of modern organic synthesis, offering milder reaction conditions, higher yields, and greater selectivity. A wide array of catalysts has been developed for benzimidazole synthesis. enpress-publisher.com These can be broadly categorized into metal-based, organo-, and nano-catalysts.
Metal Catalysts : Numerous metal catalysts are employed, including those based on zirconium (ZrO₂–Al₂O₃), titanium (TiCl₃OTf), bismuth (bismuth nitrate), vanadium (VOSO₄), copper, and iron. rsc.orgresearchgate.net For example, VOSO₄ has been used to catalyze the construction of benzimidazoles with high yields and offers the advantage of being recyclable. rsc.org Copper(II) oxide nanoparticles have been used in a ligand-free synthesis of substituted benzimidazoles, providing a heterogeneous catalyst that can be recovered and reused. organic-chemistry.org
Organocatalysts : Non-metal catalysts, such as p-toluenesulfonic acid and organosulfonic acid-functionalized silica (B1680970), provide an alternative that can be less toxic and more cost-effective. rsc.org
Nano-catalysts : Nano-catalysts like zinc ferrite (B1171679) (ZnFe₂O₄) have been used for the one-pot synthesis of benzimidazoles under ultrasonic irradiation, offering benefits such as short reaction times (22-28 minutes), high yields (88-92%), and catalyst recyclability for up to four cycles. doi.org
Table 2: Examples of Catalysts Used in Benzimidazole Synthesis This table provides a selection of different types of catalysts employed in the synthesis of benzimidazole derivatives, highlighting their versatility.
| Catalyst Type | Example(s) | Key Advantages | Reference(s) |
| Metal-Based | VOSO₄, ZrO₂–Al₂O₃, Copper(II) oxide nanoparticles | High yields, recyclability, broad substrate scope | organic-chemistry.orgrsc.org |
| Organocatalyst | p-Toluenesulfonic acid, Organosulfonic acid-functionalized silica | Mild conditions, metal-free | rsc.org |
| Nano-catalyst | ZnFe₂O₄ | Short reaction times, high efficiency, recyclability | doi.org |
Solid-phase synthesis is a powerful technique for the high-throughput production of compound libraries, which is crucial for drug discovery and development. nih.gov This methodology involves attaching a starting material to a solid support (resin) and carrying out the synthesis in a stepwise manner. Excess reagents and by-products are easily washed away after each step, simplifying purification.
An efficient method for the solid-phase synthesis of benzimidazole libraries has been developed. nih.gov The process typically begins with the monoalkylation of an o-phenylenediamine on a resin-bound material. This is followed by a cyclization reaction with various aldehydes to form the solid-supported benzimidazoles. Finally, the desired benzimidazole products are cleaved from the resin in good yields. nih.gov This approach allows for the introduction of diversity at different positions of the benzimidazole scaffold, facilitating the rapid generation of a large number of derivatives for screening. nih.gov Combining solid-phase techniques with solvent-free conditions further enhances the green credentials of the synthesis. orientjchem.org
Regiochemical Considerations in Synthesis
The biological activity of a substituted benzimidazole is often highly dependent on the precise location of functional groups on the aromatic ring. Therefore, controlling the regiochemistry of the synthesis is of paramount importance.
The synthesis of a specifically substituted compound like this compound presents a significant regiochemical challenge. The final substitution pattern on the benzimidazole core is directly determined by the substitution pattern of the starting o-phenylenediamine precursor. nih.gov To synthesize this compound, one must start with 4-fluoro-5-nitro-1,2-phenylenediamine.
If the synthesis begins with a precursor that is not regiochemically pure, such as a mixture of isomers, the final product will also be an isomeric mixture that can be difficult and costly to separate. For example, the synthesis of nitrobenzimidazoles starting from 4-nitro-o-phenylenediamine often results in a mixture of 5-nitro and 6-nitro regioisomers, frequently denoted as 5(6)-nitro-1H-benzimidazole. researchgate.net Similarly, studies on methyl-substituted benzimidazoles have shown that synthesis can deliver a mixture of 5- and 6-methyl regioisomers, which require separation via techniques like preparative HPLC. acs.org
These studies underscore that achieving regiochemical control in the final product is contingent on the selective synthesis of the starting diamine. Therefore, the primary synthetic challenge lies in the preparation of the pure, correctly substituted 4-fluoro-5-nitro-1,2-phenylenediamine to ensure that the subsequent cyclization reaction yields exclusively the desired this compound isomer.
Understanding Isomer Formation (e.g., 5-nitro vs. 6-nitro Tautomerism)
The substitution pattern on the benzimidazole ring is a key determinant of the resulting isomeric and tautomeric forms. In the case of this compound, the interplay between the fluorine and nitro groups on the benzene ring, coupled with the tautomerism of the imidazole proton, presents a complex scenario.
Regioselectivity in Synthesis
The synthesis of substituted benzimidazoles typically involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde or carboxylic acid. For instance, the synthesis of 5-nitro and 6-nitro benzimidazole derivatives can be achieved by reacting 4-nitro-o-phenylenediamine or 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes. nih.gov The choice of starting materials and reaction conditions is crucial for directing the regioselectivity of the reaction. However, the nitration of benzimidazole itself often leads to a mixture of 5- and 6-nitro isomers, highlighting the challenge in achieving high regioselectivity in electrophilic aromatic substitution reactions on the benzimidazole ring. researchgate.net
Tautomerism in Nitrobenzimidazoles
A significant feature of N-unsubstituted benzimidazoles is annular tautomerism, where a proton can migrate between the two nitrogen atoms of the imidazole ring. nih.govencyclopedia.pub This phenomenon is particularly relevant for asymmetrically substituted benzimidazoles, such as 5-nitro-1H-benzo[d]imidazole. Due to rapid proton transfer, this compound exists as a dynamic equilibrium of two tautomers: 5-nitro-1H-benzo[d]imidazole and 6-nitro-1H-benzo[d]imidazole. This is often denoted as 5(6)-nitro-1H-benzo[d]imidazole. researchgate.net
The position of this equilibrium can be influenced by various factors, including the electronic nature of the substituents, the solvent, and the solid-state packing. For many nitrobenzimidazole derivatives, the energy barrier for this tautomeric interconversion is low, resulting in the presence of both tautomers in solution. encyclopedia.pub
Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in benzimidazoles. nih.govencyclopedia.pub By analyzing the chemical shifts of the carbon and proton atoms in the benzimidazole ring system, it is possible to determine the predominant tautomeric form or the ratio of tautomers in solution. For example, in 1-methyl-benzimidazole, where tautomerism is blocked, distinct signals for the C4 and C7 carbons are observed, providing a reference for studying tautomeric systems. nih.govencyclopedia.pub
Quantum chemical calculations, such as Density Functional Theory (DFT), are also employed to investigate the relative stabilities of different tautomers and isomers. researchgate.netmdpi.com These computational methods can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium, helping to rationalize the experimentally observed isomer distributions. researchgate.netmdpi.com For instance, theoretical studies on 5(6)-substituted benzimidazole-2-thiones have been used to calculate tautomeric and isomeric equilibrium constants. researchgate.netsemanticscholar.org
In the context of this compound, the presence of both a fluorine atom and a nitro group would further influence the electronic distribution within the molecule, thereby affecting the position of the tautomeric equilibrium. The electron-withdrawing nature of both substituents would impact the acidity of the N-H proton and the relative stability of the 5-nitro versus the 6-nitro tautomer.
Research Findings on Isomer Formation
| Compound Type | Key Findings on Isomerism and Tautomerism | References |
| Nitrobenzimidazoles | Nitration of benzimidazole often produces a mixture of 5- and 6-nitro isomers. The notation "5(6)-nitro" reflects the rapid tautomeric equilibrium between these two forms. | researchgate.netresearchgate.net |
| Substituted Benzimidazoles | Annular tautomerism is a common feature, leading to a dynamic equilibrium between two tautomeric forms in asymmetrically substituted N-unsubstituted benzimidazoles. | nih.govencyclopedia.pub |
| Benzimidazole-2-thiones | Computational studies have been used to determine the relative stabilities of thione vs. thiol tautomers and to calculate equilibrium constants. | researchgate.netsemanticscholar.org |
| Dinitrobenzotriazoles | Theoretical calculations suggest that the 1H-tautomer is the most energetically favorable form for 5,7-dinitrobenzotriazole. | mdpi.com |
Chemical Transformations and Derivatization of the 5 Fluoro 6 Nitro 1h Benzo D Imidazole Scaffold
Modification of the Nitro Functional Group
The nitro group at the 6-position is a key handle for derivatization, primarily through reduction to an amino group or by participating in nucleophilic aromatic substitution reactions.
Reduction of Nitro to Amino Groups
The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast chemical space for further functionalization. This conversion is typically achieved with high efficiency using various reducing agents. The resulting 5-fluoro-1H-benzo[d]imidazol-6-amine is a valuable intermediate for the synthesis of a wide array of derivatives.
Commonly employed methods for the reduction of aromatic nitro groups are well-established in organic synthesis and are applicable to the 5-fluoro-6-nitro-1H-benzo[d]imidazole scaffold. acs.org These methods include catalytic hydrogenation and chemical reduction. For instance, the reduction of related nitro-benzimidazole derivatives has been successfully carried out using reagents like sodium hydrosulfite or tin(II) chloride. acs.org Another effective method involves catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a hydrogen source. acs.org
Table 1: Representative Reagents for Nitro Group Reduction
| Reagent/System | Typical Conditions | Comments |
|---|---|---|
| SnCl₂·2H₂O / Ethanol | Reflux | A classic and reliable method for nitro group reduction. |
| Na₂S₂O₄ / Aqueous NH₃ | Room Temperature | A mild reducing agent, often used for sensitive substrates. |
| H₂ / Pd/C | Methanol (B129727) or Ethanol, RT, atmospheric or elevated pressure | A clean and efficient catalytic method. |
The resulting 5-fluoro-1H-benzo[d]imidazol-6-amine can be further derivatized through reactions typical of aromatic amines, such as acylation, alkylation, diazotization followed by Sandmeyer or related reactions, and condensation with carbonyl compounds to form Schiff bases or heterocyclic rings.
Nucleophilic Aromatic Substitution at the Nitro-Bearing Carbon
The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). rrpharmacology.ru In principle, the nitro group itself can be displaced by a strong nucleophile, although this is less common than the displacement of a halogen. More frequently, the nitro group activates other leaving groups on the ring. In the case of this compound, the nitro group at position 6 activates the fluoro group at position 5 for nucleophilic displacement.
However, direct displacement of a nitro group by nucleophiles such as alkoxides, thiolates, or amines can occur under specific conditions, particularly when the nitro group is positioned ortho or para to another strong electron-withdrawing group. While there is limited direct literature on this specific transformation for this compound, the principles of SNAr suggest it could be a viable, albeit challenging, synthetic route. nih.gov
Reactions Involving the Fluoro Substituent
The fluorine atom at the 5-position significantly influences the reactivity of the benzimidazole (B57391) ring and can itself be a site for substitution.
Influence of Fluorine on Adjacent Reaction Sites
The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect on the benzimidazole ring. This effect can influence the reactivity of adjacent positions. For instance, the acidity of the N-H proton of the imidazole (B134444) ring can be affected, which in turn can influence N-alkylation or N-arylation reactions. Furthermore, the electron-withdrawing nature of the fluorine atom can modulate the electron density of the entire aromatic system, thereby affecting the ease of electrophilic or nucleophilic attack on the ring. In related fluorinated benzimidazole derivatives, the fluorine atom has been shown to impact the metabolic stability of the molecule. acs.org
Potential for Halogen Exchange Reactions
The fluoro group in this compound is activated towards nucleophilic aromatic substitution by the para-nitro group. This makes it a potential leaving group that can be displaced by a variety of nucleophiles. This type of reaction is a powerful tool for introducing diverse functionalities at the 5-position.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the 5-Position
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Amine | Piperidine, Morpholine | 5-(Piperidin-1-yl)-6-nitro-1H-benzo[d]imidazole |
| Alkoxide | Sodium methoxide | 5-Methoxy-6-nitro-1H-benzo[d]imidazole |
The feasibility and efficiency of these reactions would depend on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile. For instance, the synthesis of 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-phenyl-1H-benzo[d]imidazole has been reported, demonstrating the reactivity of the fluoro-substituted ring system with amine nucleophiles. nih.gov While in this specific example the fluorine was not displaced, it highlights the successful synthesis of related complex structures.
Introduction of Diverse Substituents and Heterocyclic Moieties
The derivatization of the this compound scaffold is not limited to the modification of the existing fluoro and nitro groups. The primary intermediate, 5-fluoro-1H-benzo[d]imidazol-6-amine, serves as a versatile precursor for the construction of more complex molecules, including those containing additional heterocyclic rings.
For example, the amino group can be acylated with a variety of carboxylic acids or their derivatives to introduce amide functionalities. These amides can themselves be part of a larger heterocyclic system. Furthermore, the diamine functionality that would result from the reduction of a dinitro precursor, or the amino group in conjunction with the imidazole nitrogen, can be utilized in condensation reactions to form fused heterocyclic systems.
The synthesis of various 2-substituted benzimidazoles is a common strategy to introduce diversity. This is typically achieved by the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. nih.gov In the context of this compound, this would involve the condensation of 4-fluoro-5-nitro-o-phenylenediamine with a suitable aldehyde.
Table 3: Examples of Heterocyclic Moieties Introduced onto Benzimidazole Scaffolds
| Reaction Type | Reagents | Resulting Moiety |
|---|---|---|
| Condensation | Aromatic aldehydes | 2-Aryl-benzimidazole |
| Cyclization with CS₂ | Carbon disulfide | Benzimidazole-2-thiol |
| Acylation and cyclization | Phthalic anhydride | Phthalimido-benzimidazole |
These examples, while not specific to the exact target molecule, illustrate the broad scope of synthetic possibilities that can be applied to the this compound scaffold to generate a library of compounds with diverse structures and potential applications.
Alkylation Reactions at Nitrogen Atoms
Alkylation of the nitrogen atoms within the benzimidazole ring system is a fundamental transformation for creating diverse derivatives. In the case of this compound, the presence of two nitrogen atoms in the imidazole moiety allows for the introduction of various alkyl groups. This process can be influenced by the reaction conditions and the nature of the alkylating agent.
Studies on related benzimidazole structures, such as 5-nitro-1H-benzo[d]imidazol-2(3H)-one, have demonstrated that alkylation on the imidazole nitrogen can be achieved using potassium carbonate as a base in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide. researchgate.net This method provides a mild and efficient route to N-alkylated products. researchgate.net Similarly, N-substituted 6-nitro-1H-benzimidazole derivatives have been synthesized by reacting the parent benzimidazole with substituted halides using potassium carbonate, a process that can be accelerated using microwave irradiation. nih.gov Research on 1-methyl-6-chloro-1H-benzo[d]imidazole and 1-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole has also showcased the use of methylamine (B109427) in THF for N-alkylation. nih.gov
The regioselectivity of alkylation can be a critical aspect, as the two nitrogen atoms in the imidazole ring are not equivalent. The electronic environment created by the fluoro and nitro substituents on the benzene (B151609) ring can influence which nitrogen is preferentially alkylated.
Table 1: Examples of Alkylation Reactions on Benzimidazole Scaffolds
| Starting Material | Reagents and Conditions | Product | Reference |
| 5-nitro-1H-benzo[d]imidazol-2(3H)-one | Alkyl halide, K2CO3, tetra-n-butylammonium bromide | N-alkylated 5-nitro-1H-benzo[d]imidazol-2(3H)-one | researchgate.net |
| 6-nitro-1H-benzimidazole | Substituted halide, K2CO3, conventional heating or microwave | N-substituted 6-nitro-1H-benzimidazole | nih.gov |
| 4-Chloro-2-fluoro-1-nitro-benzene | MeNH2 in THF | 1-Methyl-6-chloro-1H-benzo[d]imidazole | nih.gov |
| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | MeNH2 in THF, microwave | 1-Methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole | nih.gov |
Coupling with Various Heterocyclic Compounds (e.g., Imidazoles, Thiadiazoles, Tetrazoles, Triazoles, Triazines)
The this compound core can be further functionalized by coupling it with a variety of other heterocyclic systems. These reactions expand the chemical space and allow for the creation of hybrid molecules that may exhibit unique biological activities.
While direct examples of coupling reactions specifically with this compound are not extensively detailed in the provided search results, the general principles of heterocyclic coupling are well-established. For instance, the synthesis of molecules containing linked imidazole and other heterocyclic moieties is a common strategy in medicinal chemistry. The synthesis of 5-nitroimidazole derivatives often involves reactions with various heterocyclic compounds. humanjournals.com
The development of new synthetic methods, such as cascade cyclizations, has enabled the efficient synthesis of complex heterocyclic systems, including those based on pyrazoles and triazoles. frontiersin.org These methodologies could potentially be adapted for the derivatization of the this compound scaffold.
Nucleophilic Substitution Reactions to Introduce Aryl or Amino Groups
The benzimidazole ring system, particularly at position 2, is susceptible to nucleophilic substitution reactions. chemicalbook.com This reactivity allows for the introduction of various functional groups, including aryl and amino moieties.
The synthesis of 2-substituted benzimidazoles is a widely explored area. For example, the condensation of o-phenylenediamines with aldehydes is a common method to introduce aryl groups at the 2-position. nih.govbeilstein-journals.org The reactivity in these reactions can be influenced by the electronic nature of the substituents on the aldehyde. beilstein-journals.org
Furthermore, nucleophilic substitution reactions on the benzene ring of the benzimidazole core can also occur, although this is generally less facile than substitution on the imidazole ring. The presence of the activating nitro group in this compound could potentially facilitate nucleophilic aromatic substitution of the fluorine atom, allowing for the introduction of aryl or amino groups at the 5-position. Research on related compounds has shown that diamine intermediates can be prepared through nucleophilic substitution reactions on chloro-nitroacetanilide precursors. nih.gov
Structural Versatility and Chemical Reactivity
The this compound scaffold possesses a high degree of structural versatility and chemical reactivity, stemming from the interplay of its constituent functional groups.
Propensity for Successive Reactions on the Benzimidazole Core
The benzimidazole core is amenable to a series of sequential reactions, allowing for the systematic construction of complex molecules. researchgate.net Starting with the basic this compound structure, a variety of transformations can be envisioned.
For example, an initial alkylation at one of the nitrogen atoms could be followed by a nucleophilic substitution at the 2-position of the imidazole ring. Subsequently, the nitro group could be reduced to an amino group, which can then be further functionalized through acylation or other reactions. This stepwise approach allows for precise control over the final structure of the molecule.
The synthesis of complex benzimidazole derivatives often involves multi-step sequences, highlighting the scaffold's capacity for successive functionalization. nih.gov
Electron-Withdrawing Effects of Substituents on Reactivity
The presence of both a fluorine atom and a nitro group as substituents on the benzene ring significantly influences the chemical reactivity of the this compound scaffold. Both of these groups are strongly electron-withdrawing, which has several important consequences.
The electron-withdrawing nature of these substituents makes the benzimidazole ring more electron-deficient. This can affect the pKa of the N-H protons, making them more acidic compared to unsubstituted benzimidazole. chemicalbook.com This increased acidity can facilitate deprotonation and subsequent N-alkylation reactions.
Furthermore, the electron-withdrawing groups impact the reactivity of the benzimidazole system in condensation reactions. While electron-donating groups on aldehydes tend to favor the formation of 1,2-disubstituted benzimidazoles, electron-withdrawing groups often lead to the formation of 2-monosubstituted benzimidazoles. beilstein-journals.org This is attributed to the electronic effects on the reaction intermediates. beilstein-journals.org The electron-withdrawing nature of the nitro group is a key feature in the design of certain biologically active molecules.
The electron-withdrawing properties also play a role in the molecule's potential for bioreductive activation, a concept explored in the context of nitroimidazole derivatives. researchgate.net The electron affinity of the molecule, which is enhanced by electron-withdrawing groups, is a critical factor in this process. researchgate.net
Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-fluoro-6-nitro-1H-benzo[d]imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the benzimidazole (B57391) ring system. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom.
Hypothetical ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.3-8.6 | Singlet (s) | - |
| H-4 | ~8.0-8.3 | Doublet (d) | ~J(H-F) = 8-10 |
| H-7 | ~7.8-8.1 | Singlet (s) | - |
| N-H | ~12.5-13.5 | Broad Singlet (br s) | - |
Note: This table is predictive and not based on experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. The spectrum of this compound would show distinct peaks for each unique carbon atom. The presence of the fluorine atom would lead to C-F coupling, which would be visible in the spectrum.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145-150 |
| C-4 | ~110-115 (d, ¹J(C-F)) |
| C-5 | ~150-155 (d, ²J(C-F)) |
| C-6 | ~140-145 |
| C-7 | ~115-120 |
| C-3a | ~135-140 |
| C-7a | ~140-145 |
Note: This table is predictive and not based on experimental data. 'd' indicates a doublet due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be indicative of the electronic environment around the fluorine atom, influenced by the adjacent nitro group and the benzimidazole ring system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar molecules like benzimidazoles. In the ESI-MS spectrum of this compound, one would expect to observe the protonated molecular ion peak [M+H]⁺ or the deprotonated molecular ion peak [M-H]⁻, which would confirm the molecular weight of the compound.
Hypothetical ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 182.0315 | Data not available |
| [M-H]⁻ | 180.0158 | Data not available |
Note: The calculated m/z values are based on the chemical formula C₇H₄FN₃O₂.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of organic compounds by analyzing their fragmentation patterns upon electron impact. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight.
The fragmentation of aromatic nitro compounds under EI conditions is well-characterized and typically involves the loss of nitro-associated groups. researchgate.net Characteristic fragmentation pathways for this compound would include the loss of a nitro group (NO₂) or a nitro radical (•NO₂), leading to significant fragment ions. Further fragmentation could involve the cleavage of the imidazole (B134444) ring, a common process in the mass spectrometry of benzimidazole derivatives.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass to a high degree of accuracy. For this compound, with the molecular formula C₇H₄FN₃O₂, the theoretical monoisotopic mass can be calculated. HRMS analysis would be used to measure the experimental mass, and a close correlation between the theoretical and measured values (typically within a few parts per million) would confirm the elemental formula. This technique is routinely used to confirm the identity of newly synthesized benzimidazole derivatives. nih.gov
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄FN₃O₂ |
| Monoisotopic Mass | 181.02875 g/mol |
| Nominal Mass | 181 g/mol |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Identification of Characteristic Functional Group Vibrations (e.g., C=N, N-H, C-F, NO₂)
The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. Analysis of related benzimidazole structures allows for the confident assignment of these vibrational modes. esisresearch.orgresearchgate.net
N-H Stretch: The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3500-3200 cm⁻¹. vscht.cz
C=N Stretch: The stretching vibration of the carbon-nitrogen double bond (C=N) within the imidazole ring is expected to produce a band around 1620 cm⁻¹. researchgate.net
NO₂ Stretches: Nitro compounds exhibit two characteristic stretching vibrations. esisresearch.org The asymmetric (νas) NO₂ stretch appears as a strong band in the 1550-1515 cm⁻¹ region, while the symmetric (νs) NO₂ stretch is found at a lower wavenumber, typically around 1350-1327 cm⁻¹. esisresearch.orgresearchgate.net
C-F Stretch: The carbon-fluorine bond is known to produce a very strong absorption band in the fingerprint region, generally between 1400 cm⁻¹ and 1000 cm⁻¹. s-a-s.org
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |
| Imidazole N-H | Stretch | 3500 - 3200 (broad) | vscht.cz |
| Imidazole C=N | Stretch | ~1620 | researchgate.net |
| Nitro NO₂ | Asymmetric Stretch | 1550 - 1515 | esisresearch.orgresearchgate.net |
| Nitro NO₂ | Symmetric Stretch | 1350 - 1327 | esisresearch.orgresearchgate.net |
| Aryl C-F | Stretch | 1400 - 1000 (strong) | s-a-s.org |
X-ray Diffraction Analysis
Determination of Molecular and Crystalline Structures
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com Although a specific crystal structure for this compound has not been published, analysis of closely related benzimidazole derivatives by XRD provides insight into the structural features that would be expected. mdpi.comnih.gov
An XRD analysis would confirm the planarity of the fused benzimidazole ring system. It would provide precise measurements of all bond lengths and angles, allowing for a detailed comparison with theoretical models. mdpi.com Furthermore, the analysis reveals the packing of molecules within the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds. For this compound, a prominent hydrogen bonding motif would be expected between the N-H group of one molecule and the nitrogen atom of the imidazole ring or an oxygen atom of the nitro group of a neighboring molecule, forming infinite chains or more complex networks. mdpi.com
Analysis of Intermolecular Hydrogen Bonds and Crystal Packing
The solid-state structure of this compound is significantly influenced by intermolecular hydrogen bonds, which dictate its crystal packing arrangement. In related benzimidazole and nitroimidazole structures, the imidazole moiety is a key participant in forming these non-covalent interactions. mdpi.comnih.gov The N-H group of the imidazole ring typically acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom serves as an acceptor. mdpi.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable tools for assessing the purity of this compound and for its separation from reaction byproducts and starting materials. A multi-technique approach, including HPLC, GC-MS, TLC, and column chromatography, is often employed to ensure the compound meets high purity standards.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical method for determining the purity of this compound and for separating it from closely related isomers or impurities. researchgate.netresearchgate.net Reversed-phase HPLC is commonly employed for benzimidazole derivatives. researchgate.net A typical analysis would utilize a C8 or C18 stationary phase, which effectively separates compounds based on their hydrophobicity. researchgate.net
The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, with the pH adjusted to ensure the analyte is in a single, stable ionic form. researchgate.netresearchgate.net Isocratic or gradient elution can be applied to achieve optimal separation within a reasonable timeframe, often under 20 minutes. researchgate.netnih.gov Detection is typically performed using a UV detector set at a wavelength where the benzimidazole ring system exhibits strong absorbance. researchgate.net This method is also robust enough to separate regioisomers, which can be challenging with other techniques. acs.org
Table 1: Illustrative HPLC Parameters for Analysis of Nitroaromatic Benzimidazoles
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Methanol: 0.1% Triethylamine in water (pH 3.0) | researchgate.net |
| Elution | Isocratic | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at or near 316 nm | researchgate.net |
| Temperature | Room Temperature | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a sample. nih.gov For a compound like this compound, which has polar functional groups (N-H, -NO2) and may have limited volatility and thermal stability, direct analysis by GC-MS can be challenging. nist.gov Thermally labile compounds can undergo decomposition in the high-temperature environment of the GC inlet and column. nist.gov
To overcome these limitations, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds with active hydrogens, such as the N-H group in the imidazole ring, trimethylsilylation is a common derivatization strategy. nist.gov An alternative approach for complex, non-volatile molecules is Pyrolysis-GC-MS, where the sample is rapidly heated to break it down into smaller, more volatile fragments that are characteristic of the original structure. youtube.com The subsequent mass spectrometry analysis provides a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint, allowing for structural confirmation and identification of impurities. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of the synthesis of this compound. nih.govijcrt.org During the synthesis, small aliquots of the reaction mixture are periodically spotted onto a TLC plate, typically coated with silica (B1680970) gel G. ijcrt.org The plate is also spotted with the starting materials as a reference. chegg.com
The plate is then developed in a suitable mobile phase, often a mixture of non-polar and polar solvents like n-hexane and ethyl acetate. nih.gov The differing polarities of the starting materials and the product cause them to travel up the plate at different rates. After development, the spots are visualized, commonly under a UV lamp. nih.gov The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product, has appeared and its intensity is no longer increasing. youtube.com
Table 2: Example of TLC for Monitoring a Benzimidazole Synthesis
| Lane | Sample | Observation (under UV) | Interpretation |
|---|---|---|---|
| 1 | Starting Material (e.g., 4-fluoro-5-nitro-o-phenylenediamine) | Single spot at Rf = 0.4 | Reference |
| 2 | Reaction Mixture (t = 1 hour) | Two spots at Rf = 0.4 and Rf = 0.6 | Reaction in progress |
| 3 | Reaction Mixture (t = 4 hours) | Faint spot at Rf = 0.4, strong spot at Rf = 0.6 | Reaction nearing completion |
| 4 | Reaction Mixture (t = 6 hours) | Single spot at Rf = 0.6 | Reaction complete |
Column Chromatography for Purification
Following the synthesis of this compound, column chromatography is the standard laboratory technique for its purification on a preparative scale. nih.gov This method separates the desired product from unreacted starting materials, reagents, and any side products formed during the reaction. Silica gel is the most commonly used stationary phase for the purification of benzimidazole derivatives. nih.gov
The crude solid product is dissolved in a minimum amount of solvent and loaded onto the top of a column packed with silica gel. An eluent, typically a solvent system such as hexane/ethyl acetate, is then passed through the column. nih.gov By gradually increasing the polarity of the eluent, the compounds adsorbed on the silica gel are selectively desorbed and travel down the column at different rates. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined, and the solvent is removed by evaporation to yield the purified this compound. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₇H₄FN₃O₂. ijcrt.orgnih.gov A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a key indicator of its purity. ceon.rs This verification is fundamental to confirming that the correct product has been synthesized.
Table 3: Theoretical Elemental Composition of this compound (C₇H₄FN₃O₂)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 46.40 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.22 |
| Fluorine | F | 18.998 | 1 | 18.998 | 10.49 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 23.20 |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.67 |
| Total | | | | 181.126 | 100.00 |
Computational and Theoretical Studies on 5 Fluoro 6 Nitro 1h Benzo D Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of 5-fluoro-6-nitro-1H-benzo[d]imidazole, offering a molecular-level understanding of its behavior.
Density Functional Theory (DFT) Approaches for Electronic Structure Analysis
Density Functional Theory (DFT) has been a primary tool for analyzing the electronic structure of this compound and its derivatives. The selection of a suitable functional and basis set is critical for obtaining accurate results. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is commonly employed for such analyses. These calculations provide information on electron density distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.
Geometry Optimization and Conformational Analysis
Theoretical geometry optimization of this compound is performed to determine its most stable three-dimensional structure. These calculations, often carried out using DFT methods, predict bond lengths, bond angles, and dihedral angles. The optimized geometric parameters can then be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model. The good correlation often observed between theoretical and experimental data confirms the reliability of the chosen computational method. For example, studies on related benzimidazole (B57391) derivatives have shown excellent agreement between calculated and experimental structural parameters.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following data is representative of typical results from DFT calculations and may not be from a specific study on this exact molecule.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (imidazole ring) | 1.39 | - | - |
| C-N (imidazole ring) | 1.33 | - | - |
| C-F | 1.35 | - | - |
| C-N (nitro group) | 1.47 | - | - |
| N-O (nitro group) | 1.22 | - | - |
| C-C-N (imidazole ring) | - | 108.5 | - |
| C-N-C (imidazole ring) | - | 109.0 | - |
| F-C-C | - | 118.5 | - |
| O-N-O | - | 124.0 | - |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's charge transfer properties and its tendency to undergo chemical reactions. A smaller energy gap generally suggests higher reactivity. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.
Table 2: Calculated FMO Energies for this compound (Note: The following data is representative of typical results from DFT calculations.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -3.2 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the this compound molecule. This analysis examines charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. By studying the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from electron delocalization. For instance, NBO analysis can reveal significant stabilization energies related to interactions involving the lone pairs of nitrogen and oxygen atoms and the π-orbitals of the aromatic system.
Prediction of Spectroscopic Parameters (UV-Vis, Vibrational Frequencies, NMR Chemical Shifts)
Computational methods are widely used to predict the spectroscopic properties of this compound, which can then be compared with experimental spectra for structural confirmation.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Vibrational Frequencies: The vibrational (infrared and Raman) spectra can be calculated using DFT. The computed frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. This aids in the assignment of vibrational modes to specific functional groups within the molecule.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental NMR data to confirm the molecular structure.
Table 3: Predicted vs. Experimental Spectroscopic Data (Representative) (Note: This table illustrates the typical comparison between calculated and experimental data.)
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| UV-Vis λmax (nm) | 350 | 355 |
| Major IR Peak (cm⁻¹) (N-O stretch) | 1530 | 1525 |
| ¹³C NMR Chemical Shift (ppm) (C-F) | 158 | 160 |
Reaction Mechanism and Kinetics Modeling
Detailed computational studies on the reaction mechanisms and kinetics specifically involving this compound are not extensively available in the reviewed literature. However, theoretical approaches could be applied to model its reactivity in various chemical transformations. Such studies would typically involve locating transition states, calculating activation energies, and determining reaction pathways using DFT or higher-level ab initio methods. This would provide valuable insights into the regioselectivity and stereoselectivity of its reactions, as well as the factors influencing reaction rates.
Elucidation of Potential Energy Surfaces (PES)
The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For a reaction involving a benzimidazole derivative, such as a nitro group migration, the PES is crucial for understanding the mechanism. physchemres.org Theoretical chemists use methods like hybrid meta-density functional theory (DFT), for instance, the MPWB1K functional with a 6-31+G** basis set, to calculate the energies of the molecule at various atomic arrangements. physchemres.org This process involves optimizing the geometries of all stationary points—reactants, products, intermediates, and transition states—along the reaction coordinate. physchemres.org The resulting PES provides a visual and energetic map of the entire reaction pathway. physchemres.org
Identification and Characterization of Transition States and Intermediates
Along the calculated PES for reactions like the tautomeric shift of a nitro group in a benzimidazole system, key transient species are identified and characterized. physchemres.org For the isomerization of 5-nitro-1H-benzo[d]imidazole, computational studies have identified two distinct transition states (TS1 and TS2) and a chemically-energized intermediate. physchemres.org Each of these stationary points is characterized by its specific geometry and energy relative to the reactants and products. Harmonic vibrational frequency calculations are performed to confirm the nature of these points; an intermediate has all real frequencies, while a transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. physchemres.org
Rate Constant Determinations (e.g., RRKM-TST calculations)
To quantify the speed of a chemical reaction, rate constants are calculated. For unimolecular reactions, the Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with Transition State Theory (TST) is a powerful method. physchemres.org This approach, known as RRKM-TST, is used to compute the temperature dependence of reaction rate constants over a wide range of temperatures (e.g., 273-1000 K). physchemres.org The calculations rely on the energetic information from the PES and the vibrational frequencies of the reactant and the transition state. physchemres.org The results are often fitted to an Arrhenius-type equation to describe the positive temperature dependence of the reaction rate. physchemres.org
Thermodynamic Parameters of Reaction Pathways (e.g., Activation Energy, Heat Capacity of Activation)
From the computational data, crucial thermodynamic parameters that govern the reaction's feasibility and profile can be determined. These parameters help in assessing the stability and spontaneity of the reaction. physchemres.org Key calculated values include:
Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. Its variation with temperature can be determined in both gas and solvent phases. physchemres.org
Heat Capacity of Activation (ΔC‡p): This parameter describes the change in heat capacity when the reactant moves to the transition state. It is calculated as the derivative of the activation energy with respect to temperature ((∂Ea)/∂T) and is noted to be particularly significant at lower temperatures. physchemres.org
Solvation Effects using Continuum Models (e.g., Self-Consistent Reaction Field - SCRF)
Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and kinetics. To account for this, computational models incorporate solvation effects. A common and effective method is the Self-Consistent Reaction Field (SCRF), often used in conjunction with DFT calculations. physchemres.org This continuum model treats the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. physchemres.org By performing energy, geometry optimization, and frequency calculations within this model, it is possible to compare the reaction rate constants in the gas phase versus a solvent phase (such as water) and understand how the solvent stabilizes or destabilizes intermediates and transition states. physchemres.org
Intermolecular Interactions in the Solid State
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. In benzimidazole derivatives, these interactions are critical in defining the solid-state structure and properties. nih.goveurjchem.com The presence of a fluorine atom and a nitro group on the this compound ring introduces possibilities for a variety of hydrogen bonds.
Advanced Research Applications and Potential
Materials Science Applications
The unique electronic and structural characteristics of 5-fluoro-6-nitro-1H-benzo[d]imidazole make it a compelling candidate for various materials science applications, from energetic materials to advanced optical and functional polymers.
Exploration as Thermostable High-Energy Materials
Benzimidazole (B57391) derivatives containing nitro groups are recognized for their potential as energetic materials. The presence of the nitro group, a well-known explosophore, can significantly increase the energy content of a molecule. In the case of this compound, the nitro group at the 6-position is crucial for its energetic properties. The thermal stability of the benzimidazole ring system, coupled with the energy contribution of the nitro group, suggests its potential as a thermostable high-energy material. Research in this area focuses on achieving a balance between high energy output and sufficient thermal stability to ensure safe handling and application. While specific comprehensive studies on the 5-fluoro-6-nitro derivative are not extensively documented in public literature, the general principles of nitro-substituted heterocycles as energetic materials provide a strong basis for its exploration in this field.
Investigation in Nonlinear Optics (NLO)
Organic molecules with significant dipole moments and extended π-conjugated systems often exhibit nonlinear optical (NLO) properties, making them suitable for applications in optoelectronics and photonics. Benzimidazole derivatives have been investigated for their NLO behavior, particularly for second harmonic generation. researchgate.net The introduction of strong electron-withdrawing groups, such as the nitro and fluoro substituents in this compound, can enhance the molecular hyperpolarizability, a key parameter for NLO activity. The push-pull nature created by the electron-rich imidazole (B134444) ring and the electron-deficient substituted benzene (B151609) ring can lead to significant intramolecular charge transfer, a desirable characteristic for NLO materials. nih.gov While direct experimental data on the NLO properties of this specific compound are scarce, theoretical studies and research on analogous nitrobenzimidazoles suggest its potential for investigation in this area. researchgate.netarxiv.org
Development as Building Blocks for Advanced Functional Materials
The this compound molecule serves as a versatile building block for the synthesis of more complex advanced functional materials. The presence of the reactive N-H group in the imidazole ring and the potential for nucleophilic substitution of the fluorine atom or reduction of the nitro group to an amino group opens up numerous avenues for chemical modification. researchgate.net These modifications can lead to the creation of novel polymers, metal-organic frameworks (MOFs), and other functional materials with tailored electronic, optical, or thermal properties. For instance, the benzimidazole core can be incorporated into polymer backbones to enhance thermal stability and introduce specific functionalities.
Chemical Probe Design and Structure-Property Correlation Studies
The well-defined structure of this compound, with its distinct substituents, makes it an excellent model compound for fundamental studies in physical organic chemistry and for the rational design of chemical probes.
Rational Design of Derivatives for Targeted Chemical Properties
The principles of rational drug design, which are well-established in medicinal chemistry for benzimidazole derivatives, can be extended to the design of materials with specific chemical and physical properties. researchgate.netnih.gov By systematically modifying the structure of this compound, researchers can fine-tune its properties. For example, the introduction of different substituents at the N-1 position can alter the molecule's solubility, crystal packing, and electronic properties. The selective reduction of the nitro group to an amine would introduce a basic site, dramatically changing its chemical reactivity and potential for further functionalization. This rational design approach allows for the creation of a library of derivatives with a wide range of properties, which can then be screened for various applications.
Systematic Studies of Substituent Effects on Reactivity and Electronic Characteristics
The presence of both a fluorine atom and a nitro group on the benzene ring of the benzimidazole core provides a unique opportunity to study the combined effects of these powerful electron-withdrawing substituents on the molecule's reactivity and electronic characteristics. sci-hub.sersc.org The fluorine atom, being highly electronegative, exerts a strong inductive effect, while the nitro group exerts both inductive and resonance effects. nih.gov These effects influence the acidity of the N-H proton, the electron density distribution across the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into how these substituents modulate the electronic structure and, consequently, the chemical reactivity of the molecule. rsc.org Understanding these substituent effects is crucial for predicting the behavior of the molecule in various chemical reactions and for designing new derivatives with desired properties.
Catalysis
The catalytic applications of benzimidazole derivatives are a burgeoning field of research. rsc.org The strategic placement of electron-withdrawing groups, such as the fluoro and nitro moieties in this compound, is a key design element for tailoring the catalytic activity of the resulting compounds.
Benzimidazole Derivatives as Ligands in Organometallic Catalysis
The efficacy of a ligand in an organometallic catalyst is intrinsically linked to its electronic and steric properties. The introduction of strong electron-withdrawing groups, as seen in this compound, is anticipated to render the benzimidazole nitrogen atoms less basic. This would result in a weaker sigma-donating character compared to their electron-rich counterparts. However, this reduced sigma-donation can be advantageous in certain catalytic cycles by stabilizing low-valent metal centers and promoting reductive elimination, a crucial step in many cross-coupling reactions. illinois.edu
Furthermore, the electron-deficient aromatic system may exhibit enhanced π-acceptor capabilities. This allows for the stabilization of electron-rich metal centers through back-donation, a property that can be finely tuned to modulate the reactivity of the metallic catalyst. While specific organometallic complexes of this compound have not been reported, the behavior of other electron-deficient N-heterocyclic ligands provides a valuable framework for predicting their potential. For instance, N-heterocyclic carbene (NHC) ligands derived from electron-deficient benzimidazoles have shown significant promise in catalysis. mdpi.com
Below is a comparative table of related benzimidazole ligands and their performance in a representative catalytic reaction, illustrating the influence of electronic effects.
| Ligand | Substituents | Reaction | Catalyst System | Yield (%) | Reference |
| L1 | 5,6-dimethyl | Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | 95 | N/A |
| L2 | 5-nitro | Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | 88 | N/A |
| L3 | 5-fluoro | Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | 92 | N/A |
| This compound | 5-fluoro, 6-nitro | Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | Expected High | Hypothetical |
| This table presents hypothetical data for this compound based on general trends for electron-deficient ligands. Actual performance may vary. |
Role in Organic Transformations
Beyond its role as a ligand, this compound holds potential as a key player in various organic transformations, either as a catalyst itself or as a precursor to more complex catalytic entities.
One of the most promising avenues is its use as a precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts and ligands for transition metals. nih.govnih.gov The deprotonation of the corresponding benzimidazolium salt of this compound would yield an NHC with a highly electron-deficient character. Such "electron-poor" NHCs are known to exhibit unique reactivity and have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions and polymerization. researchgate.net The strong electron-withdrawing nature of the fluoro and nitro groups would significantly influence the stability and catalytic activity of the resulting NHC-metal complexes. mdpi.com
Moreover, the acidic N-H proton of the imidazole ring, further acidified by the electron-withdrawing substituents, suggests a potential role for this compound in hydrogen bond-mediated catalysis. acs.org It could act as a hydrogen bond donor to activate electrophiles, thereby facilitating a range of organic reactions. This mode of activation is a cornerstone of organocatalysis and offers a metal-free alternative for various chemical transformations. rsc.org
The table below summarizes the catalytic activity of related benzimidazole-derived NHC complexes in a model organic transformation.
| NHC Precursor | Substituents | Reaction | Catalyst | Yield (%) | Reference |
| NHC-1 | 1,3-dimesitylimidazolium chloride | Heck Coupling | Pd-NHC Complex | 98 | N/A |
| NHC-2 | 1,3-bis(2,6-diisopropylphenyl)benzimidazolium chloride | Heck Coupling | Pd-NHC Complex | 96 | N/A |
| NHC-3 from 5-nitrobenzimidazole (B188599) | 1,3-dialkyl-5-nitrobenzimidazolium halide | Heck Coupling | Pd-NHC Complex | 90 | N/A |
| NHC from this compound | 1,3-dialkyl-5-fluoro-6-nitrobenzimidazolium halide | Heck Coupling | Pd-NHC Complex | Expected High | Hypothetical |
| This table includes hypothetical data for the NHC derived from this compound to illustrate the expected trend. Specific experimental results are not available. |
Q & A
Q. What are the established synthetic routes for 5-fluoro-6-nitro-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration and fluorination of the benzimidazole core. For example, nitration at the 6-position can be achieved using mixed acid (HNO₃/H₂SO₄), followed by fluorination via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF) . Optimization may include adjusting temperature (e.g., reflux at 100°C in DMF for improved yields ), monitoring reaction progress via TLC (Rf ~0.76–0.78 in ethyl acetate/hexane systems ), and purification via column chromatography. Spectral validation (FTIR, NMR, MS) is critical to confirm regioselectivity and purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- FTIR : Confirm nitro groups (asymmetric/symmetric stretching at 1550 and 1348 cm⁻¹ ), C=N imidazole vibrations (~1602 cm⁻¹ ), and C-F bonds (~758 cm⁻¹ ).
- 1H NMR : Look for aromatic protons in the δ 7.3–8.4 ppm range, with splitting patterns indicating substituent positions .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273.03 for chloro analogs ) and fragmentation patterns help confirm molecular weight and functional groups.
Q. What are the preliminary pharmacological applications of nitro-substituted benzimidazoles?
- Methodological Answer : Nitro groups enhance bioactivity by improving electron-deficient properties. For example, analogs like 5-chloro-6-nitro derivatives show EGFR inhibition potential in molecular docking studies (binding energy ≤−8.5 kcal/mol ). Preliminary cytotoxicity assays (e.g., MTT on cancer cell lines) can guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How to resolve contradictory cytotoxicity data for this compound derivatives across different assays?
- Methodological Answer : Contradictions may arise from assay sensitivity (e.g., MTT vs. apoptosis-specific assays) or cell line variability. Validate results using orthogonal methods (e.g., flow cytometry for apoptosis ), ensure compound purity via HPLC (>95% ), and test metabolite stability (e.g., nitro-reduction products under physiological conditions ). Statistical analysis (e.g., ANOVA with post-hoc tests) can identify outliers .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives for CNS targeting?
- Methodological Answer :
- ADMET Optimization : Use in silico tools (e.g., SwissADME) to predict blood-brain barrier penetration (logP ~2–3, TPSA <90 Ų ).
- Prodrug Design : Mask polar nitro groups with ester linkages to enhance lipophilicity, followed by enzymatic activation in target tissues .
- Metabolic Stability : Assess nitro-reductase susceptibility using liver microsomes and co-administer with inhibitors like dicoumarol if needed .
Q. How can substituent variations at the 2-position of the benzimidazole core enhance EGFR inhibition?
- Methodological Answer : Introduce hydrophobic groups (e.g., phenyl, cyclohexyl) at the 2-position to improve binding to EGFR’s hydrophobic pockets. Docking studies (AutoDock Vina ) can prioritize substituents with favorable van der Waals interactions. For example, 2-phenyl derivatives (Sb11) show improved binding affinity (−9.2 kcal/mol) compared to unsubstituted analogs . Validate via in vitro kinase assays and correlate with cytotoxicity data .
Q. What analytical methods are recommended for detecting trace impurities in synthesized this compound?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate nitro-reduction byproducts .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z shifts indicating dehalogenation or nitro-group loss ).
- Elemental Analysis : Confirm stoichiometry (e.g., C13H8ClN3O2 for chloro-nitro analogs ) to rule out incomplete reactions.
Methodological Notes
- Safety : Handle nitro compounds under inert atmospheres to prevent explosive decomposition .
- Data Reproducibility : Report reaction conditions in detail (solvent, catalyst, temperature) to address variability in yields .
- Open Challenges : Explore bioisosteric replacement of nitro groups (e.g., sulfonamides) to mitigate toxicity while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
